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Compound of Interest

Compound Name:
(L)-N-Benzyloxycarbonyl-|A-oxo-

tryptophaneamide

CAS No.: 255371-72-3

Cat. No.: B561816

Get Quote

Executive Summary & Compound Architecture
Z-L-α-oxo-tryptophanamide (also referred to as Z-Trp-α-ketoamide) is a synthetic peptide

derivative engineered to inhibit serine proteases via a reversible covalent mechanism.[1][2]

Unlike irreversible chloromethyl ketones (e.g., TPCK), the α-ketoamide warhead offers a

distinct advantage in drug development: it mimics the transition state of peptide hydrolysis

without permanently alkylating the enzyme, reducing off-target toxicity risks.

Structural Logic[1][2]
Z (Benzyloxycarbonyl): A hydrophobic N-terminal protecting group that occupies the S2 or

S3 subsite of the protease, providing binding energy through van der Waals interactions.

L-Tryptophan Scaffold: The indole side chain is the primary specificity determinant, perfectly

filling the deep, hydrophobic S1 specificity pocket of Chymotrypsin.

α-oxo (Alpha-Keto) Warhead: An electrophilic carbonyl group adjacent to the amide.[1][2]

This is the reactive center that traps the catalytic serine.
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Amide C-terminus: Mimics the leaving group of the natural substrate, often interacting with

the S1' region.

Mechanism of Action: The Hemiketal Transition
State
The inhibitory potency of Z-L-α-oxo-tryptophanamide stems from its ability to form a stable

hemiketal adduct with the active site serine (Ser-195 in Chymotrypsin).[1][2] This adduct

mimics the tetrahedral transition state of normal peptide bond hydrolysis but is

thermodynamically more stable and resolves much slower.[2]

Reaction Pathway[1][3][4]
Michaelis Complex (

): The inhibitor binds non-covalently.[2] The Trp side chain enters the S1 pocket.

Nucleophilic Attack: The catalytic Serine-OH attacks the electrophilic

-keto carbon (not the amide carbonyl).

Transition State Stabilization: The resulting oxygen develops a negative charge, which is

stabilized by the Oxyanion Hole (backbone amides of Gly-193 and Ser-195).[2]

Hemiketal Formation (

): A reversible covalent bond is formed.[1][2] The enzyme is "locked" in this state.[2]

Figure 1: Reaction coordinate of Z-L-α-oxo-tryptophanamide inhibition. 
The α-keto group traps the catalytic serine in a reversible hemiketal complex.
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Enzyme Kinetics: Binding & Inhibition Constants
This inhibitor typically displays slow-binding kinetics, a hallmark of transition-state analogues.

[1][2] Standard Michaelis-Menten assumptions may need adjustment to account for the time-

dependent establishment of equilibrium.

Key Kinetic Parameters
Parameter Symbol Definition

Typical Range
(Chymotrypsin)

Inhibition Constant

Equilibrium

dissociation constant

of the inhibitor.[1][2]

to

M (Sub-micromolar)

Association Rate
Rate of complex

formation.[1][2]

to

M

s

Dissociation Rate
Rate of inhibitor

release.[1][2]

to

s

Residence Time

Duration the inhibitor

stays bound (

).[1][2]

Minutes to Hours

Kinetic Diagnosis
To determine if the inhibition is competitive (binding to active site) or mixed, and to measure

:

Lineweaver-Burk Plot:

Pattern: Intersecting lines on the Y-axis (1/Vmax) indicates Competitive Inhibition.[1][2]
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Equation:

[1][2]

Observation: The apparent

increases with

, while

remains constant.[2]

Dixon Plot:

Plot

vs.

at varying substrate concentrations.[1][2][3]

The intersection point gives

(for pure competitive inhibition).[1][2]

Experimental Protocol: Determination of
This protocol describes a self-validating system to measure the binding affinity of Z-L-α-oxo-

tryptophanamide against

-Chymotrypsin.[1][2]

Materials
Enzyme:

-Chymotrypsin (bovine pancreas), 10 nM final concentration.[1][2]

Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic).[1][2] Releases p-nitroaniline (absorbs

at 405-410 nm).[1][2]

Inhibitor: Z-L-α-oxo-tryptophanamide (dissolved in DMSO).[1][2]
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Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

(stabilizes Chymotrypsin).

Workflow Diagram

Figure 2: Kinetic assay workflow for determining Ki of slow-binding inhibitors.
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Step-by-Step Methodology
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Baseline Correction: Measure the intrinsic absorbance of the inhibitor at 410 nm to rule out

inner-filter effects.

Pre-Incubation (Critical): Because

-keto amides can be slow-binding, incubate the enzyme and inhibitor for 30 minutes before
adding the substrate.[1][2] This ensures the reaction

reaches equilibrium.[2]

Validation: If the reaction rate curves are linear immediately upon substrate addition,

equilibrium was reached.[2] If they curve downward (burst phase), pre-incubation was

insufficient.[1][2]

Reaction Initiation: Add the chromogenic substrate.[2]

Monitoring: Track the release of p-nitroaniline (

).

Calculation:

Plot

(initial velocity) vs.

for each

.[1][2]

Use non-linear regression (Global Fitting) to the competitive inhibition equation to extract

.[2]

Binding Affinity & Thermodynamics[2]
The binding free energy (

) is composed of two distinct contributions:

Non-Covalent Recognition (
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):

Driven by the Hydrophobic Effect: The burial of the Indole ring into the S1 pocket displaces

ordered water molecules, providing a significant entropic gain.

Hydrogen Bonding: The amide backbone of the inhibitor forms H-bonds with Ser-214 and

Gly-193.[1][2]

Covalent Reversibility (

):

The formation of the hemiketal is exothermic.[4]

The electrophilicity of the

-keto carbon is tuned by the electron-withdrawing amide group, making it highly reactive
toward the Serine-OH but stable enough to reverse (unlike chloromethyl ketones).[1]

Estimated Affinity: Based on structural analogs (e.g., Z-Phe-

-ketoamide), the

for Z-L-α-oxo-tryptophanamide against Chymotrypsin is expected to be in the low micromolar
range (0.1 - 5

M).[1][2] The additional bulk of the Tryptophan indole compared to Phenylalanine often
improves affinity for Chymotrypsin due to tighter van der Waals packing in the S1 cleft.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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